Enhanced Lipophilicity (XLogP3-AA = 1.8) Differentiates [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol from Non-Fluorinated Pyrrolidine Methanol Building Blocks
The introduction of a 2-fluorophenyl group onto the pyrrolidine nitrogen increases the computed lipophilicity (XLogP3-AA) from -0.08 for unsubstituted pyrrolidin-3-ylmethanol to 1.8 for the target compound [1][2]. This +1.88 log unit shift represents a substantial alteration in partition coefficient, which directly impacts membrane permeability and oral absorption potential. The target compound's XLogP3-AA of 1.8 falls within the optimal range (1–3) for CNS penetration, whereas the unsubstituted analog (-0.08) is too hydrophilic for efficient blood–brain barrier passage [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | Pyrrolidin-3-ylmethanol (unsubstituted): -0.08 |
| Quantified Difference | Δ +1.88 log units |
| Conditions | PubChem XLogP3-AA 3.0 computed values |
Why This Matters
This quantifiable lipophilicity shift enables informed selection for projects requiring specific logP ranges, such as CNS-targeted library design, where the target compound offers a distinct advantage over non-fluorinated analogs.
- [1] PubChem. Computed Properties for CID 24275472, [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol. National Center for Biotechnology Information, 2026. View Source
- [2] Molbase. Pyrrolidin-3-ylmethanol (CAS 5082-74-6) Properties. Molbase, 2026. View Source
